L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt
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Overview
Description
L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)morpholinium-4-yl]methoxy]butyl]-L-arginylglycyl-L-alpha-aspartyl-, inner salt is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups and a morpholinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)morpholinium-4-yl]methoxy]butyl]-L-arginylglycyl-L-alpha-aspartyl-, inner salt involves several steps:
Formation of the Morpholinium Ring: This step involves the reaction of 4-oxo-8-phenyl-4H-1-benzopyran-2-yl with morpholine under controlled conditions to form the morpholinium ring.
Attachment of the Methoxybutyl Group: The morpholinium ring is then reacted with a methoxybutyl group through a nucleophilic substitution reaction.
Coupling with L-Serine and L-Arginylglycyl-L-alpha-aspartyl: The final step involves the coupling of the intermediate product with L-Serine and L-Arginylglycyl-L-alpha-aspartyl using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzopyran rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions are possible at the methoxybutyl group and the morpholinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products include oxidized derivatives of the phenyl and benzopyran rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the methoxybutyl group and morpholinium ring.
Scientific Research Applications
L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)morpholinium-4-yl]methoxy]butyl]-L-arginylglycyl-L-alpha-aspartyl-, inner salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for neurological disorders due to its neuroprotective properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with glycine receptors and PPAR-gamma (peroxisome proliferator-activated receptor gamma).
Pathways Involved: Activation of glycine receptors leads to neurotransmitter synthesis and neuroprotection. Upregulation of PPAR-gamma results in anti-inflammatory effects and modulation of macrophage and microglia polarization.
Comparison with Similar Compounds
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
D-Serine: A stereoisomer of L-Serine, implicated in neurological diseases.
Morpholine Derivatives: Compounds containing the morpholine ring, used in medicinal chemistry.
Uniqueness
L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)morpholinium-4-yl]methoxy]butyl]-L-arginylglycyl-L-alpha-aspartyl-, inner salt is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C39H48N8O14 |
---|---|
Molecular Weight |
852.8 g/mol |
IUPAC Name |
2-[[3-carboxy-2-[[2-[[5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58) |
InChI Key |
SVNJBEMPMKWDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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